Dihydrocurcumin
Overview
Description
Dihydrocurcumin is a natural product and a reductive metabolite of curcumin, which is a yellow pigment found in the rhizome of Curcuma longa. Curcumin has been traditionally used as a food coloring additive and has gained attention for its therapeutic properties. This compound, along with tetrahydrocurcumin, is one of the reduced metabolites of curcumin. Despite its potential benefits, this compound is limitedly explored due to its low bioavailability and limited accessibility .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydrocurcumin can be synthesized through a concise and straightforward route. One method involves the condensation of dihydroferuloylacetone with aldehydes to obtain this compound and its analogs in yields ranging from 81% to 90% . This method provides a more efficient and higher-yielding approach compared to previous multi-step processes that required harsh reaction conditions .
Industrial Production Methods: Industrial production of this compound is challenging due to the limited synthetic methodologies available. Traditional methods involve biotransformation and plant extraction procedures, which often result in low yields. For example, biotransformation of curcumin using Marchantia polymorpha resulted in a 5% yield of this compound . Similarly, extraction from Curcuma longa rhizome yielded only 400 mg of this compound from 7 kg of turmeric powder .
Chemical Reactions Analysis
Types of Reactions: Dihydrocurcumin undergoes various chemical reactions, including oxidation, reduction, and nucleophilic addition reactions. These reactions are essential for its biological activity and therapeutic applications .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Nucleophilic Addition: this compound undergoes nucleophilic addition reactions with nucleophiles such as thiols and amines.
Major Products Formed: The major products formed from these reactions include tetrahydrocurcumin, hexahydrocurcumin, and octahydrocurcumin .
Scientific Research Applications
Dihydrocurcumin has a wide range of scientific research applications in various fields:
Chemistry:
- Used as a precursor for the synthesis of bioactive natural products and analogs.
- Studied for its unique chemical properties and reactivity.
Biology:
- Investigated for its antioxidant, anti-inflammatory, and anticancer properties.
- Studied for its potential to modulate various biological pathways and molecular targets.
Medicine:
- Explored for its therapeutic potential in treating inflammatory and neurodegenerative diseases.
- Studied for its ability to reduce oxidative stress and damage to body tissues .
Industry:
- Used as a natural pigment in food and cosmetic industries.
- Studied for its potential applications in drug delivery systems and formulations .
Mechanism of Action
Dihydrocurcumin exerts its effects through various molecular targets and pathways. It suppresses key elements in cellular signal transduction pathways related to growth, differentiation, and malignant transformation. This compound inhibits protein kinases, c-Jun/AP-1 activation, prostaglandin biosynthesis, and the activity and expression of the enzyme cyclooxygenase-2 . These actions contribute to its anti-inflammatory, anticancer, and antioxidant properties.
Comparison with Similar Compounds
Curcumin: The parent compound from which dihydrocurcumin is derived. Curcumin is known for its potent therapeutic properties but has low bioavailability.
Tetrahydrocurcumin: Another reduced metabolite of curcumin with similar therapeutic properties but better bioavailability.
Hexahydrocurcumin and Octahydrocurcumin: Further reduced forms of curcumin with enhanced stability and bioavailability.
Uniqueness of this compound: this compound is unique due to its specific chemical structure and reactivity. It offers a balance between the therapeutic properties of curcumin and the enhanced bioavailability of its reduced forms. Its ability to undergo various chemical reactions and form bioactive products makes it a valuable compound for scientific research and therapeutic applications.
Properties
CAS No. |
76474-56-1 |
---|---|
Molecular Formula |
C21H22O6 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(E)-1,7-bis(4-hydroxy-3-methoxyphenyl)hept-1-ene-3,5-dione |
InChI |
InChI=1S/C21H22O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h3,5-7,9-12,24-25H,4,8,13H2,1-2H3/b7-3+ |
InChI Key |
MUYJSOCNDLUHPJ-XVNBXDOJSA-N |
SMILES |
COC1=C(C=CC(=C1)CCC(=O)CC(=O)C=CC2=CC(=C(C=C2)O)OC)O |
Isomeric SMILES |
COC1=C(C=CC(=C1)CCC(=O)CC(=O)/C=C/C2=CC(=C(C=C2)O)OC)O |
Canonical SMILES |
COC1=C(C=CC(=C1)CCC(=O)CC(=O)C=CC2=CC(=C(C=C2)O)OC)O |
Appearance |
Solid powder |
melting_point |
179 - 180 °C |
76474-56-1 | |
physical_description |
Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(4Z,6E)-5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-4,6-dien-3-one letestuianin B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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